molecular formula C12H12ClN5O B1384403 6-(aminomethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride CAS No. 957719-43-6

6-(aminomethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride

Cat. No. B1384403
M. Wt: 277.71 g/mol
InChI Key: BCARDVHJQQQXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-(aminomethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride” is a complex organic molecule. It is related to the class of compounds known as pyrimidopyrimidines . These are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .

Scientific Research Applications

Anticancer Applications

Research on pyrazolo[3,4-d]pyrimidine derivatives has shown potential in anticancer therapy. For instance, the synthesis and evaluation of novel pyrazolopyrimidine derivatives have demonstrated cytotoxic activities against various cancer cell lines, highlighting the chemical's potential as a foundation for developing anticancer agents (Rahmouni et al., 2016). Another study synthesized new derivatives with significant inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, presenting a promising outlook for cancer treatment (Abdellatif et al., 2014).

Anti-Inflammatory and Analgesic Properties

Compounds derived from pyrazolo[3,4-d]pyrimidine have also been investigated for their anti-inflammatory and analgesic properties. A notable study synthesized derivatives that exhibited high activity and a better therapeutic index than conventional drugs, indicating their potential as nonsteroidal anti-inflammatory drugs without ulcerogenic activity (Auzzi et al., 1983).

Antibacterial Activity

The antibacterial potential of pyrazolo[3,4-d]pyrimidine derivatives has been explored through the synthesis of compounds with moderate to good inhibitory effects against pathogenic bacteria. This research provides a foundation for developing new antibacterial agents with enhanced efficacy and targeted action (Beyzaei et al., 2017).

Synthesis and Catalytic Methods

Advancements in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives using catalytic methods have been significant. For example, heteropolyacids were utilized to synthesize derivatives with high yields, indicating the efficiency of new synthetic routes and their potential in generating novel compounds for further biological evaluation (Heravi et al., 2007).

properties

IUPAC Name

6-(aminomethyl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O.ClH/c13-6-10-15-11-9(12(18)16-10)7-14-17(11)8-4-2-1-3-5-8;/h1-5,7H,6,13H2,(H,15,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCARDVHJQQQXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(aminomethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(aminomethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride
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6-(aminomethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride

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